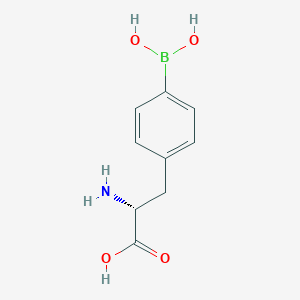
4-Borono-D-phénylalanine
Vue d'ensemble
Description
4-Borono-D-phenylalanine (4-BPA) is an amino acid derivative that has been studied for its potential use in a variety of scientific research applications. 4-BPA is a boron-containing amino acid that is synthesized from D-phenylalanine, and is currently being investigated for its ability to cross biological membranes and interact with various proteins and enzymes.
Applications De Recherche Scientifique
Thérapie de capture neutronique du bore (BNCT)
La 4-boronophénylalanine (BPA) est un acide aminé boroné qui présente une affinité très spécifique pour les tumeurs . Son racémate marqué au bore-10 a été utilisé en clinique pour la thérapie de capture neutronique du bore (BNCT) des mélanomes malins comme transporteur efficace du bore . Ces dernières années, l'utilisation de la BPA dans les essais cliniques a été étendue au traitement des tumeurs cérébrales .
Polymères à empreintes moléculaires (MIP)
L'étude visait à créer des polymères à empreintes moléculaires (MIP) spécifiques à la 4-borono-L-phénylalanine (BPA) pour servir de vecteurs de composés de bore . Les MIP de type nid d'abeille ont été caractérisés en termes de propriétés d'adsorption, de morphologie, de structure et de cytotoxicité vis-à-vis des lignées cellulaires A549 et V79-4 .
Amélioration de l'absorption de la BPA dans les cellules
L'amélioration de l'absorption de la BPA dans les cellules implique de proposer un préchargement en L-acides aminés . Cette étude présente une nouvelle stratégie analytique utilisant la spectrométrie de masse à plasma à couplage inductif (ICP-MS) et la spectrométrie de masse ICP à cellule unique (SC-ICP-MS) pour évaluer l'efficacité du préchargement en L-tyrosine et en L-phénylalanine sur des modèles de carcinome pulmonaire non à petites cellules humains (A549) et de fibroblastes pulmonaires de hamster chinois normaux (V79-4) .
Synthèse de peptides en phase solide
La 4-borono-L-phénylalanine peut être utilisée comme élément de base dans la synthèse de peptides en phase solide .
Synthèse de dérivés de triazine substitués
La 4-borono-L-phénylalanine peut également être utilisée pour synthétiser des dérivés de triazine substitués comme inhibiteurs potentiels de l'hydroxylase du tryptophane via une réaction de couplage croisé de Suzuki utilisant le palladium comme catalyseur
Mécanisme D'action
Target of Action
4-Borono-D-phenylalanine (BPA) is a boronated amino acid that exhibits a highly specific affinity for tumors . It has been clinically used for Boron Neutron Capture Therapy (BNCT) of malignant melanomas as an effective boron carrier . The primary target of BPA is the tumor cells, particularly melanoma cells .
Mode of Action
As an analogue of phenylalanine, a melanin precursor, it has been postulated that melanoma cells selectively take up BPA . The boron-10 isotope in BPA has a high cross section for the reaction with thermal neutrons, generating ionizing particles that can eliminate cancer cells .
Biochemical Pathways
The biochemical pathways affected by BPA are primarily related to its role as a boron carrier in BNCT. The boron-10 isotope in BPA undergoes a nuclear reaction when irradiated with thermal neutrons, producing high-energy alpha particles and lithium-7 ions . These particles have a very short range in tissue, causing localized damage to the cells in which the reaction occurs, primarily tumor cells .
Pharmacokinetics
The pharmacokinetics of BPA have been studied in animal models. For example, in a study with nude rats with intracerebral melanoma, BPA was administered intraperitoneally . The study found that the concentration of boron in the tumor was dependent on the concentration gradient of boron in the tumor in comparison with the surrounding normal tissues and blood .
Result of Action
The result of BPA’s action is the selective destruction of tumor cells during BNCT. The boron-10 isotope in BPA, when irradiated with thermal neutrons, produces high-energy alpha particles and lithium-7 ions that cause localized damage to the cells in which the reaction occurs . This leads to the elimination of cancer cells, particularly in malignant melanomas .
Action Environment
The action of BPA is influenced by several environmental factors. The effectiveness of BNCT is dependent, in part, upon the concentration gradient of boron in the tumor in comparison with the surrounding normal tissues and blood . Therefore, factors that influence this concentration gradient, such as the administration protocol and dose of BPA, can affect the compound’s action, efficacy, and stability .
Safety and Hazards
Orientations Futures
There are high expectations for the use of 4-Borono-D-phenylalanine in Boron Neutron Capture Therapy (BNCT) for the treatment of malignant brain tumors . The development of target boron drugs with good biodistribution is a prerequisite condition . The development of PBC-IP, a new boron drug, has shown high tumor therapeutic effects in animal models of glioma and glioblastoma .
Analyse Biochimique
Biochemical Properties
4-Borono-D-phenylalanine interacts with various biomolecules in the body. It is transported to tumor cells by the active mode of L-amino acid transporters, particularly L-amino acid transporter-1 (LAT-1) . This interaction plays a crucial role in the compound’s function in biochemical reactions.
Cellular Effects
The cellular effects of 4-Borono-D-phenylalanine are primarily observed in its role in BNCT. The compound is selectively delivered to cancer cells, where it undergoes a nuclear reaction upon exposure to low-energy thermal neutrons, producing high-energy alpha particles and lithium ions that can eliminate cancer cells .
Molecular Mechanism
The molecular mechanism of 4-Borono-D-phenylalanine involves its interaction with biomolecules and its role in BNCT. The compound is taken up by cancer cells, where it undergoes a nuclear reaction upon exposure to thermal neutrons, resulting in the production of high-energy alpha particles and lithium ions . These particles have a high linear energy transfer, causing cytotoxic effects against the cancer cells .
Temporal Effects in Laboratory Settings
The effects of 4-Borono-D-phenylalanine over time in laboratory settings have been studied. For instance, a study showed that there were no differences in the transition of boron concentrations in blood, tumor tissue, and normal tissue using the same administration protocol .
Dosage Effects in Animal Models
The effects of 4-Borono-D-phenylalanine vary with different dosages in animal models. A study showed that the accumulation of 4-Borono-D-phenylalanine was higher in melanomas than in non-melanoma tumors in animal models .
Metabolic Pathways
4-Borono-D-phenylalanine is involved in the metabolic pathway of phenylalanine. The initial and rate-limiting step in the complete catabolism of phenylalanine to CO2 and water is its hydroxylation to tyrosine, a reaction catalyzed by the phenylalanine hydroxylating system .
Transport and Distribution
4-Borono-D-phenylalanine is transported and distributed within cells and tissues. It is transported to tumor cells by the active mode of L-amino acid transporters, particularly LAT-1 . This transportation is crucial for the compound’s role in BNCT.
Subcellular Localization
Given its role in BNCT, it is likely that the compound is localized in areas where it can interact with thermal neutrons, leading to the production of high-energy alpha particles and lithium ions .
Propriétés
IUPAC Name |
(2R)-2-amino-3-(4-boronophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BNO4/c11-8(9(12)13)5-6-1-3-7(4-2-6)10(14)15/h1-4,8,14-15H,5,11H2,(H,12,13)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIVJOSXJDORSP-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CC(C(=O)O)N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(C1=CC=C(C=C1)C[C@H](C(=O)O)N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370208 | |
| Record name | 4-Borono-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111821-49-9 | |
| Record name | 4-Borono-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Dihydroxyboryl-D-phenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


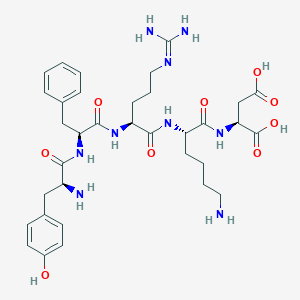
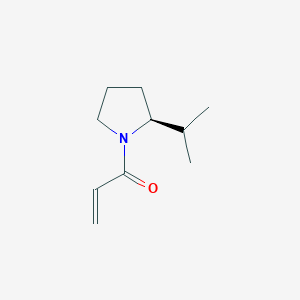

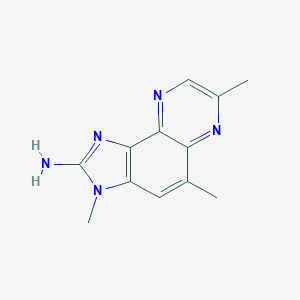
![2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B56147.png)
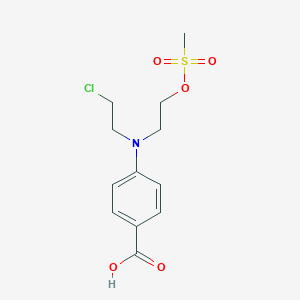
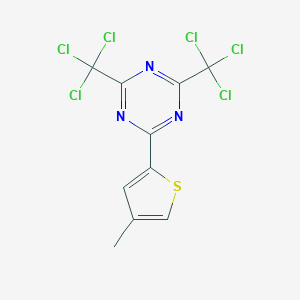
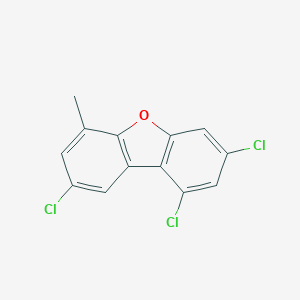
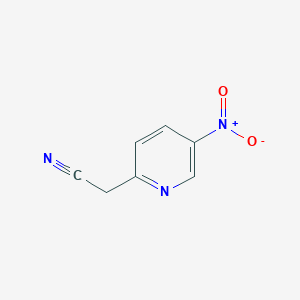


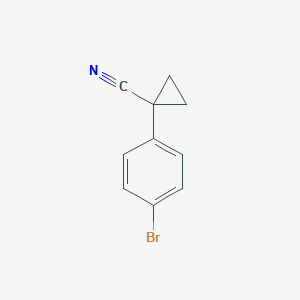

![disodium;3-[4-[(5-nitropyridin-2-yl)diazenyl]-3-oxido-N-propylanilino]propane-1-sulfonate](/img/structure/B56161.png)
